molecular formula C14H11IN2O2 B6043868 2-[(3-iodobenzoyl)amino]benzamide CAS No. 6110-30-1

2-[(3-iodobenzoyl)amino]benzamide

Cat. No.: B6043868
CAS No.: 6110-30-1
M. Wt: 366.15 g/mol
InChI Key: LPZRRPJGAWJANZ-UHFFFAOYSA-N
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Description

2-[(3-iodobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research. The compound this compound is characterized by the presence of an iodine atom attached to the benzoyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-iodobenzoyl)amino]benzamide typically involves the condensation of 3-iodobenzoic acid with 2-aminobenzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-iodobenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The iodine atom in the compound can be oxidized to form hypervalent iodine species, which are useful intermediates in organic synthesis.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hypervalent iodine species.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-[(3-iodobenzoyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzamide: Lacks the iodine atom and has different chemical properties.

    3-iodobenzoic acid: Contains the iodine atom but lacks the amide functionality.

    N-(3-iodobenzoyl)-2-aminobenzamide: A closely related compound with similar properties.

Uniqueness

2-[(3-iodobenzoyl)amino]benzamide is unique due to the presence of both the iodine atom and the benzamide moiety, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2-[(3-iodobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZRRPJGAWJANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362341
Record name 2-[(3-iodobenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-30-1
Record name 2-[(3-iodobenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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